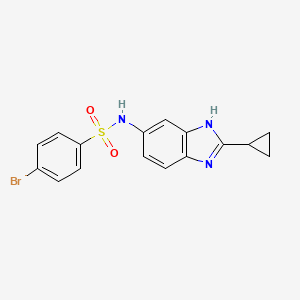

![molecular formula C22H18Cl2N6O4 B12164685 N'~1~,N'~6~-bis[(3E)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide](/img/structure/B12164685.png)

N'~1~,N'~6~-bis[(3E)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N’~1~,N’~6~-ビス[(3E)-5-クロロ-2-オキソ-1,2-ジヒドロ-3H-インドール-3-イリデン]ヘキサンジヒドラジドは、化学式C36H38N4O6としても知られており、さまざまな分野で潜在的な用途を持つ魅力的な化合物です。その特性と用途について詳しく見ていきましょう。

2. 製法

合成経路:: この化合物の合成には、5-クロロ-2-オキソインドール2分子とヘキサンジヒドラジドの縮合が関与します。反応は、インドール部分とヒドラジド官能基との間にヒドラゾン結合が形成されることで進行します。

反応条件::- 反応物: 5-クロロ-2-オキソインドール、ヘキサンジヒドラジド

- 溶媒: 有機溶媒(例:ジクロロメタン、エタノール)

- 触媒: 酸性または塩基性条件(例:酢酸、水酸化ナトリウム)

- 温度: 通常は室温またはわずかに上昇させた温度

- 単離: 再結晶またはカラムクロマトグラフィー

工業生産:: 工業規模での生産方法は広く文書化されていませんが、研究室では特定の研究のためにこの化合物を合成することがよくあります。

準備方法

Synthetic Routes:: The synthesis of this compound involves the condensation of two molecules of 5-chloro-2-oxoindole with hexanedihydrazide. The reaction proceeds via the formation of a hydrazone linkage between the indole moieties and the hydrazide functional groups.

Reaction Conditions::- Reactants: 5-chloro-2-oxoindole, hexanedihydrazide

- Solvent: Organic solvents (e.g., dichloromethane, ethanol)

- Catalyst: Acidic or basic conditions (e.g., acetic acid, sodium hydroxide)

- Temperature: Typically at room temperature or slightly elevated

- Isolation: Crystallization or column chromatography

Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for specific studies.

化学反応の分析

反応性::

酸化: 酸化反応を起こし、イミン誘導体を形成することがあります。

還元: イミン基を第二アミンに還元します。

置換: 芳香環上の置換基の修飾。

加水分解: ヒドラゾン結合の切断。

酸化: 酸化剤(例:過マンガン酸カリウム、過酸化水素)

還元: 還元剤(例:水素化ホウ素ナトリウム、水素化アルミニウムリチウム)

置換: さまざまな求電子剤(例:ハロアルカン、アシルクロリド)

加水分解: 酸性または塩基性加水分解条件

主な生成物:: 主な生成物は、特定の反応条件と置換基によって異なります。潜在的な生成物には、イミン、第二アミン、および置換誘導体が含まれます。

4. 科学研究への応用

この化合物は、次のような用途があります。

医薬品化学: インドール骨格を持つことから、抗癌剤としての可能性があります。

生物学研究: 細胞応答と経路の調査。

材料科学: 特定の特性を持つポリマーや材料への組み込み。

科学的研究の応用

This compound finds applications in:

Medicinal Chemistry: Potential as an anticancer agent due to its indole scaffold.

Biological Studies: Investigating cellular responses and pathways.

Materials Science: Incorporation into polymers or materials for specific properties.

作用機序

正確なメカニズムは、現在も研究中の分野です。細胞標的との相互作用、特に細胞増殖、アポトーシス、またはシグナル伝達経路への影響が考えられます。

類似化合物との比較

N’~1~,N’~6~-ビス[(3E)-5-クロロ-2-オキソ-1,2-ジヒドロ-3H-インドール-3-イリデン]ヘキサンジヒドラジドは独特の化合物ですが、類似の化合物には次のようなものがあります。

特性

分子式 |

C22H18Cl2N6O4 |

|---|---|

分子量 |

501.3 g/mol |

IUPAC名 |

N,N'-bis[(5-chloro-2-hydroxy-1H-indol-3-yl)imino]hexanediamide |

InChI |

InChI=1S/C22H18Cl2N6O4/c23-11-5-7-15-13(9-11)19(21(33)25-15)29-27-17(31)3-1-2-4-18(32)28-30-20-14-10-12(24)6-8-16(14)26-22(20)34/h5-10,25-26,33-34H,1-4H2 |

InChIキー |

PCQLDWSGGNTUBF-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C=C1Cl)C(=C(N2)O)N=NC(=O)CCCCC(=O)N=NC3=C(NC4=C3C=C(C=C4)Cl)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B12164606.png)

![N-{2-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)-1H-1,3-benzodiazol-2-yl]ethyl}cyclopropanecarboxamide](/img/structure/B12164617.png)

![7-(2,4-Dichlorophenyl)-5-(furan-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12164628.png)

![methyl 2-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)-5-fluorobenzoate](/img/structure/B12164642.png)

![2-(1H-indol-3-yl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]acetamide](/img/structure/B12164643.png)

![(4E)-5-(4-tert-butylphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12164657.png)

![2-chloro-N-{6-[(2Z)-2-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-6-oxohexyl}benzamide](/img/structure/B12164660.png)

![N-[2-(1H-indol-6-ylamino)-2-oxoethyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B12164661.png)

![N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide](/img/structure/B12164664.png)

![7-{4-hydroxy-2-imino-3-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B12164669.png)

![Tert-butyl 4-{[1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B12164675.png)

![3-(2-methoxyethyl)-7,8-dimethyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12164689.png)